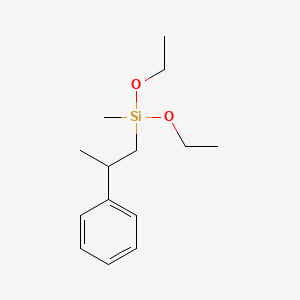
1,4-Bis(4-methylfuran-2-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-methylfuran-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-methylfuran groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylfuran-2-yl)cyclohexane typically involves the cycloaddition of 4-methylfuran with cyclohexane derivatives under specific conditions. One common method is the Diels-Alder reaction, where 4-methylfuran acts as the diene and cyclohexene as the dienophile. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or gold nanoparticles supported on suitable substrates can be employed to enhance the reaction rate and selectivity. The use of nanomicelles in aqueous media has also been explored to drive the reaction under milder conditions .
化学反応の分析
Types of Reactions
1,4-Bis(4-methylfuran-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones or other oxygenated products.
Reduction: Hydrogenation of the furan rings can yield tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
1,4-Bis(4-methylfuran-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,4-Bis(4-methylfuran-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The cyclohexane ring provides structural stability and influences the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
1,4-Dimethylbenzene: Similar in having two substituents on a cyclohexane ring but with methyl groups instead of furan rings.
1,4-Difuran-2-ylcyclohexane: Similar structure but with unsubstituted furan rings.
Uniqueness
1,4-Bis(4-methylfuran-2-yl)cyclohexane is unique due to the presence of 4-methylfuran groups, which impart distinct chemical and physical properties compared to other similar compounds. The methyl groups on the furan rings can influence the compound’s reactivity and interactions with other molecules .
特性
CAS番号 |
68769-11-9 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
4-methyl-2-[4-(4-methylfuran-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C16H20O2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3 |
InChIキー |
RJRPHPJRKSIDFE-UHFFFAOYSA-N |
正規SMILES |
CC1=COC(=C1)C2CCC(CC2)C3=CC(=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




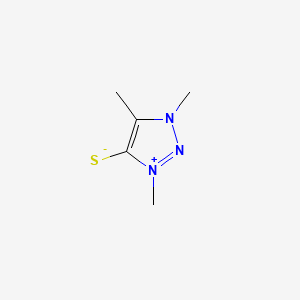
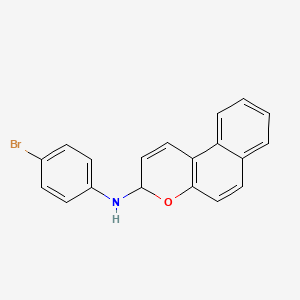
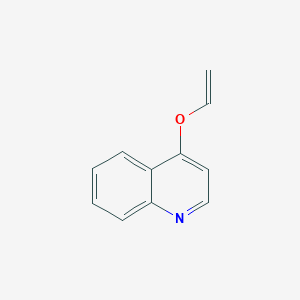
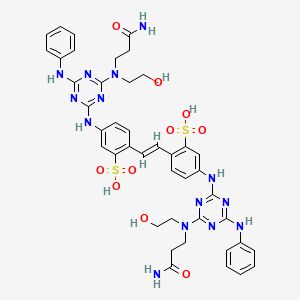

![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

